4-Naphthalen-1-yl-4-oxo-butyricacid

Antibacterial discovery Lipid A biosynthesis Dual-target inhibitor

4-Naphthalen-1-yl-4-oxo-butyric acid (synonyms: 3-(1-Naphthoyl)propionic acid; γ-Oxo-1-naphthalenebutanoic acid; NSC is a naphthalene-containing γ-keto carboxylic acid with the molecular formula C14H12O3 (MW: 228.24 g/mol). The compound functions as a non-substrate small-molecule ligand that binds to both LpxA and LpxD, the first and third acyltransferase enzymes of the Pseudomonas aeruginosa lipid A biosynthetic pathway, a validated and underexploited antibacterial target.

Molecular Formula C40H36Cl2N8O2
Molecular Weight 731.7 g/mol
CAS No. 101329-54-8
Cat. No. B14162851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Naphthalen-1-yl-4-oxo-butyricacid
CAS101329-54-8
Molecular FormulaC40H36Cl2N8O2
Molecular Weight731.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl
InChIInChI=1S/C40H34N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3,(H,41,43)(H,42,44);2*1H
InChIKeyRCEHREKDVGHYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Naphthalen-1-yl-4-oxo-butyric acid (CAS 4653-13-8) – A Validated Dual-Target Scaffold for Antibacterial Discovery


4-Naphthalen-1-yl-4-oxo-butyric acid (synonyms: 3-(1-Naphthoyl)propionic acid; γ-Oxo-1-naphthalenebutanoic acid; NSC 408067) is a naphthalene-containing γ-keto carboxylic acid with the molecular formula C14H12O3 (MW: 228.24 g/mol) [1]. The compound functions as a non-substrate small-molecule ligand that binds to both LpxA and LpxD, the first and third acyltransferase enzymes of the Pseudomonas aeruginosa lipid A biosynthetic pathway, a validated and underexploited antibacterial target [2]. Its dual-enzyme engagement has been structurally confirmed by X-ray crystallography in complex with both LpxA (PDB: 6UEE, 2.10 Å) and LpxD (PDB: 6UEC, 2.60 Å) [3][4]. Note: The CAS 101329-54-8 is associated by some vendors with a structurally distinct tetrazole derivative (C40H36Cl2N8O2, MW: 731.7) and may represent a database misassignment; the chemically verified CAS for the naphthalenyl-oxobutanoic acid entity is 4653-13-8 .

4-Naphthalen-1-yl-4-oxo-butyric acid – Why In-Class Analogs Cannot Be Interchanged for LpxA/LpxD Targeting


Within the γ-oxo-butanoic acid chemotype, structural variations at the aromatic terminus profoundly alter target engagement and binding pose. Compound 1 (4-naphthalen-1-yl-4-oxo-butyric acid) achieves dual LpxA/LpxD binding with the naphthalene ring buried deep in the hydrophobic acyl-chain pocket, forming specific non-polar contacts with Met169 (the 'hydrocarbon ruler'), His118, Asn133, Val132, Ala136, and Ala138 in LpxA [1]. In contrast, compound 2—a benzoxazine-bearing analog from the same study—binds LpxA but does not demonstrate equivalent dual-binding capacity, and its benzoxazine ring engages a distinct set of residues [2]. Similarly, 4-phenyl-4-oxo-butyric acid (benzoylpropionic acid) lacks the extended naphthalene π-surface necessary for the hydrophobic burial observed in both LpxA and LpxD co-crystal structures, making simple phenyl-for-naphthyl substitution structurally incompetent for recapitulating the dual-target engagement profile [3]. Substitution at the naphthalene ring (e.g., 4-methoxy-γ-oxo-1-naphthalenebutanoic acid, Menbutone/Genabilic acid) introduces steric and electronic perturbations that have not been validated in LpxA/LpxD binding assays and are directed toward distinct pharmacological applications (choleretic activity) . These structure-activity divergences mean that substituting any in-class analog without experimental binding validation risks loss of the dual-target interaction that defines this compound's research utility.

4-Naphthalen-1-yl-4-oxo-butyric acid – Quantitative Differentiation Evidence for Scientific Selection


Dual LpxA/LpxD Binding with X-ray Crystallographic Validation vs. Single-Target or Unvalidated Analogs

4-Naphthalen-1-yl-4-oxo-butyric acid (compound 1) is one of only two compounds (alongside compound 5) from a 25-compound virtual screening campaign that demonstrated SPR-verified binding to both P. aeruginosa LpxA and LpxD, with complex crystal structures solved for both enzyme targets [1]. The compound binds at the acyl-chain pocket of both enzymes, with the naphthalene ring penetrating deeper into LpxD than LpxA, a differential binding feature not observed for compound 2 (which has LpxA-only structural validation) [2]. The LpxA co-structure (PDB: 6UEE) reveals six ligand copies per asymmetric unit at 2.10 Å resolution; the LpxD co-structure (PDB: 6UEC) confirms binding at the dimer interface at 2.60 Å resolution, with ligand-induced conformational changes in the distal C-terminal helix-bundle [3]. These dual crystallographic validations represent the only published small-molecule LpxD complex structures, distinguishing compound 1 from all other non-peptidic LpxA/LpxD ligands [4].

Antibacterial discovery Lipid A biosynthesis Dual-target inhibitor X-ray crystallography

Micromolar SPR Binding Affinity Range in the Context of First-in-Class Small-Molecule LpxA/LpxD Ligands

In the primary discovery study, 25 virtual screening hits were tested by SPR against P. aeruginosa LpxA and LpxD. Five compounds (20%) showed micromolar affinity for LpxA; only two (compounds 1 and 5) retained similar affinity for LpxD [1]. The Kd values for the active series ranged from 2.1 to 36.7 μM [2]. Although the paper reports aggregated Kd ranges rather than individual values for each compound, the dual-binding subset represents an 8% hit rate from the screened library (2/25), underscoring the compound's selectivity advantage. By comparison, the reference peptide inhibitor RJPXD33 shows Kd values of 20 μM for E. coli LpxA and 6 μM for E. coli LpxD, but with the critical limitation of requiring intracellular expression for antibacterial effect due to poor permeability [3]. Compound 1's small-molecule nature (MW 228.24) offers inherent advantages over peptide scaffolds for downstream medicinal chemistry optimization toward cell-permeable inhibitors [4].

Surface plasmon resonance Binding affinity LpxA LpxD Anti-infective

Naphthalene Ring Depth of Penetration in LpxD vs. LpxA as a Differential Structural Feature

Crystallographic comparison of compound 1 bound to LpxA (6UEE) versus LpxD (6UEC) reveals a differential binding feature: the naphthalene ring penetrates deeper into the LpxD acyl-chain binding pocket than into the LpxA pocket [1]. This is consistent with the slightly larger acyl-chain binding pocket of LpxD. Accompanying this deeper penetration, ligand binding in LpxD induces a conformational change in the distal C-terminal helix-bundle, a domain that forms extensive contacts with acyl carrier protein (ACP) during catalysis [2]. This allosteric-like structural shift is not observed in the LpxA-compound 1 complex, suggesting target-specific conformational consequences of ligand engagement that may be exploitable for designing LpxD-selective or dual-target modulators [3]. No other reported small-molecule ligand has demonstrated binding-dependent conformational changes in LpxD.

Structure-based drug design Hydrophobic pocket Acyl-chain binding LpxD Conformational change

Binding Specificity Confirmed by Counter-Screening Against Unrelated β-Lactamases

To exclude non-specific protein binding caused by small-molecule aggregation—a common artifact in early-stage inhibitor discovery—compounds 1 and 2 were counter-screened against two unrelated Class A β-lactamases (CTX-M-14 and KPC-2) in a nitrocefin-hydrolysis assay [1]. Both compounds showed no inhibition of either β-lactamase even when tested at 3 mM concentrations, a concentration approximately 80–1,400-fold above the estimated Kd range for LpxA/LpxD binding [2]. This negative result supports the conclusion that the SPR binding signals and crystallographic density observed for compound 1 represent specific engagement with LpxA and LpxD rather than promiscuous aggregation-based inhibition [3]. By comparison, many early-stage screening hits are later discarded due to aggregation artifacts; compound 1's clean counter-screening profile increases confidence in its utility as a validated chemical probe for the lipid A pathway.

Binding specificity Counter-screening β-lactamase Assay artifact exclusion

4-Naphthalen-1-yl-4-oxo-butyric acid – Validated Application Scenarios Based on Quantitative Evidence


Structure-Guided Lead Optimization for Dual LpxA/LpxD Inhibitors Targeting Gram-Negative Pathogens

Procurement of 4-Naphthalen-1-yl-4-oxo-butyric acid is justified for medicinal chemistry programs pursuing dual LpxA/LpxD inhibition as an antibacterial strategy against Pseudomonas aeruginosa. The availability of both LpxA (6UEE, 2.10 Å) and LpxD (6UEC, 2.60 Å) co-crystal structures in the PDB enables structure-based design of analogs that exploit the differential naphthalene burial depth between the two enzymes [1]. The compound's small molecular weight (228.24 Da) and micromolar dual-target binding provide a fragment-eligible starting point, while the demonstrated binding specificity (no inhibition of CTX-M-14 or KPC-2 β-lactamases at 3 mM) reduces the risk of pursuing aggregation-based false positives [2].

Biophysical Assay Development and SPR Method Validation for LpxA/LpxD Screening

The compound serves as a validated positive control for SPR-based screening assays against P. aeruginosa LpxA and LpxD, with published binding data and well-characterized kinetic behavior (including noted challenges: multiple binding modes and temperature-dependent effects at 25 °C vs. cryogenic conditions) [1]. Its use as a reference ligand enables assay qualification for high-throughput SPR screening campaigns, where the established dual-binding profile and available structural data allow researchers to benchmark new hit compounds against a ligand with experimentally confirmed dual-target engagement [2].

Chemical Biology Probe for Lipid A Biosynthetic Pathway Dissection

As the first non-substrate small-molecule ligand with crystallographically validated binding to LpxD, compound 1 is uniquely suited as a chemical biology tool to probe the functional consequences of ligand occupancy in the LpxD acyl-chain pocket, including the observed allosteric conformational changes in the C-terminal helix-bundle that mediates ACP interactions [1]. These ligand-dependent structural rearrangements, not observed in the LpxA complex, provide a specific tool for dissecting the coordination between substrate binding and ACP recognition in lipid A biosynthesis [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion with Validated Naphthalene-Containing γ-Keto Acid Scaffolds

The naphthalenyl-oxobutanoic acid core represents a validated fragment for LpxA/LpxD acyl-chain pocket binding, with atomic-resolution interaction maps defined by X-ray crystallography (hydrogen bonds: carbonyl O–Gly151 backbone, carboxyl–Gln157/His156; non-polar contacts: naphthalene ring with Met169, His118, Asn133, Val132, Ala136, Ala138) [1]. Procurement of the compound enables synthetic elaboration at the naphthalene ring or the butanoic acid linker, guided by the structural observation that the naphthalene ring penetrates deeper into LpxD than LpxA, offering a rational design path for affinity maturation and selectivity tuning [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Naphthalen-1-yl-4-oxo-butyricacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.